Validated Scalable Route: A 500g Batch Synthesis Campaign for Consistent In Vivo Studies
The original MedChem synthesis route for SEN-826 was plagued by a poor yield in the key benzimidazole intermediate formation, non-reproducible Buchwald coupling at scale, and the need for chromatographic purification of each intermediate, making the production of large, high-purity batches unreliable. An alternative pathway was evaluated but was ultimately less effective. The final optimized, convergent route was demonstrated in two successful campaigns that delivered 250g and 500g of the final compound as the HBr salt. This process eliminated silica gel chromatography and improved the yield and reliability of the initial stages [1].
| Evidence Dimension | Maximum demonstrated batch size in a process development campaign |
|---|---|
| Target Compound Data | 500 g (final product as HBr salt with >98% purity) |
| Comparator Or Baseline | Original MedChem route: Gram scale (1-2 g) with inconsistent, non-reproducible intermediate yields |
| Quantified Difference | Approximately 250- to 500-fold increase in scalable batch size, transitioning from non-reproducible gram-scale to reproducible half-kilogram campaigns. |
| Conditions | Comparative evaluation of synthetic routes, culminating in two pilot campaigns for preclinical API material, as reported in Organic Process Research & Development. |
Why This Matters
A validated, reproducible half-kilogram synthesis campaign directly ensures that multi-year research programs can rely on a single, well-characterized batch of API, eliminating variability from batch-to-batch differences and supply interruptions.
- [1] Betti, M., Genesio, E., Marconi, G., Coccone, S. S., & Wiedenau, P. (2014). A Scalable Route to the SMO Receptor Antagonist SEN826: Benzimidazole Synthesis via Enhanced in Situ Formation of the Bisulfite–Aldehyde Complex. Organic Process Research & Development, 18(6), 699-708. View Source
